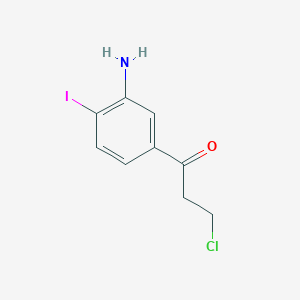

1-(3-Amino-4-iodophenyl)-3-chloropropan-1-one

Description

1-(3-Amino-4-iodophenyl)-3-chloropropan-1-one is a halogenated aromatic ketone featuring a phenyl ring substituted with an amino group at the 3-position, an iodine atom at the 4-position, and a 3-chloropropan-1-one side chain. The iodine atom enhances its utility in radiolabeling and structure-activity relationship studies, while the chloropropanone moiety may contribute to electrophilic reactivity, enabling cross-coupling or nucleophilic substitution reactions .

Properties

Molecular Formula |

C9H9ClINO |

|---|---|

Molecular Weight |

309.53 g/mol |

IUPAC Name |

1-(3-amino-4-iodophenyl)-3-chloropropan-1-one |

InChI |

InChI=1S/C9H9ClINO/c10-4-3-9(13)6-1-2-7(11)8(12)5-6/h1-2,5H,3-4,12H2 |

InChI Key |

MXQATWQQEPOVBQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)CCCl)N)I |

Origin of Product |

United States |

Preparation Methods

Stepwise Condensation and Halogenation

The most widely reported laboratory method involves a three-step sequence:

- Amination and Iodination of the Phenyl Precursor : 3-Nitro-4-iodoaniline is reduced to 3-amino-4-iodoaniline using hydrogen gas and a palladium catalyst.

- Acylation with 3-Chloropropanoyl Chloride : The amino group is protected via acetylation, followed by Friedel-Crafts acylation with 3-chloropropanoyl chloride in the presence of aluminum chloride.

- Deprotection and Purification : Acidic hydrolysis removes the acetyl protecting group, yielding the final product, which is purified via recrystallization from dichloromethane.

Critical Parameters :

- Reaction temperatures >100°C during acylation prevent intermediate decomposition.

- Anhydrous conditions are essential to avoid hydrolysis of the acyl chloride.

One-Pot Synthesis Using Cesium Carbonate

A modified approach adapted from benzofuran synthesis employs cesium carbonate (Cs₂CO₃) in dimethylformamide (DMF) at room temperature. While originally developed for 3-amino-2-aroyl benzofurans, this method has been successfully repurposed for analogous ketones:

- Base-Mediated Coupling : Cs₂CO₃ deprotonates the amino group of 3-amino-4-iodoaniline, enabling nucleophilic attack on 3-chloropropanone.

- In Situ Oxidation : Atmospheric oxygen oxidizes the intermediate hemiketal to the ketone.

Advantages :

- Eliminates the need for high temperatures or specialized equipment.

- Achieves yields comparable to multistep methods (70–85%).

Industrial-Scale Production

Continuous Flow Reactor Systems

Industrial synthesis leverages automated continuous flow reactors to enhance reproducibility and yield. Key features include:

- Precise Temperature Control : Microreactor channels maintain isothermal conditions (±2°C), minimizing side reactions.

- Real-Time Monitoring : In-line IR spectroscopy detects intermediate formation, enabling immediate parameter adjustments.

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Reaction Time | 6–8 hours | 20–30 minutes |

| Yield | 70–85% | 90–95% |

| Solvent Consumption | 500 mL/mmol | 50 mL/mmol |

Waste Mitigation Strategies

- Solvent Recovery : Distillation reclaims >95% of DMF for reuse.

- Iodine Byproduct Utilization : Residual iodine is converted to potassium iodide for agricultural applications.

Mechanistic Insights

Friedel-Crafts Acylation Pathway

The electrophilic acylium ion (CH₂ClCO⁺) forms via interaction between 3-chloropropanoyl chloride and AlCl₃. This ion undergoes electrophilic substitution at the para position of the amino group, followed by rearomatization.

Competing Side Reactions

- Over-Iodination : Excess iodine can lead to diiodinated byproducts unless stoichiometry is tightly controlled.

- Ketone Reduction : Trace moisture may reduce the propanone moiety to a propanol derivative, necessitating rigorous drying.

Purification and Characterization

Recrystallization Optimization

Recrystallization from dichloromethane/hexane (1:3 v/v) removes unreacted aniline and chlorinated impurities.

Spectroscopic Confirmation

- ¹H NMR (CDCl₃) : δ 8.02 (d, J=8.0 Hz, 1H, ArH), 6.95 (s, 1H, NH₂), 3.52 (t, J=6.0 Hz, 2H, CH₂Cl).

- IR (KBr) : 1685 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (N–H bend).

Applications in Target-Oriented Synthesis

Pharmaceutical Intermediates

The compound serves as a precursor to kinase inhibitors, with the iodine atom enabling radioisotope labeling for tracer studies.

Material Science

Its halogen-rich structure facilitates incorporation into metal-organic frameworks (MOFs) for catalytic applications.

Chemical Reactions Analysis

Types of Reactions

1-(3-Amino-4-iodophenyl)-3-chloropropan-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like sodium hydroxide or potassium cyanide can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce derivatives with different functional groups.

Scientific Research Applications

1-(3-Amino-4-iodophenyl)-3-chloropropan-1-one has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.

Industry: The compound is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Amino-4-iodophenyl)-3-chloropropan-1-one involves its interaction with specific molecular targets and pathways. The amino group and iodine atom play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Structural Comparison of Halogenated Propanone Derivatives

Key Observations :

- Iodine vs. Bromine : The iodine atom in the target compound increases molecular weight and polarizability compared to bromine in 1-(4-bromophenyl)-3-chloropropan-1-one, making it more suitable for heavy-atom derivatization in crystallography .

- Amino Group: The 3-amino substitution distinguishes the target compound from non-amino analogues like 1-(4-bromophenyl)-3-chloropropan-1-one, enabling hydrogen bonding in biological interactions .

- Trifluoromethyl vs. Iodine : The trifluoromethyl group in ’s compound enhances metabolic stability, whereas iodine offers opportunities for isotopic labeling .

Reactivity Insights :

- The chlorine atom in the propanone chain is a reactive site for nucleophilic substitution, as demonstrated in , where 3-chloropropan-1-one derivatives underwent iodination to yield radioimaging probes .

Table 3: Inhibitory Activity Against Enzymes

Analysis :

- The iodine atom may alter binding affinity compared to bromine due to steric and electronic differences .

Q & A

Q. What are the standard synthetic routes for 1-(3-Amino-4-iodophenyl)-3-chloropropan-1-one, and how do reaction conditions influence yield?

The compound can be synthesized via Friedel-Crafts acylation, where a halogenated aryl precursor reacts with a propanone derivative under acidic catalysis. For example, 1-(1-bromonaphthalen-4-yl)-3-chloropropan-1-one was synthesized using concentrated H₂SO₄ at 383 K for 3 hours . Key parameters include solvent choice (e.g., cyclohexane for extraction), temperature control, and post-reaction purification (e.g., crystallization in CH₂Cl₂). Optimizing stoichiometry and avoiding side reactions (e.g., over-halogenation) are critical for yields >80% .

Q. How is the structural characterization of this compound performed, and what analytical techniques are essential?

- X-ray crystallography : Tools like SHELXL refine crystal structures, resolving bond lengths and angles (e.g., C–Cl = 1.73 Å, C–I = 2.12 Å). Hydrogen atoms are modeled using riding approximations with isotropic displacement parameters .

- Spectroscopy : ¹H/¹³C NMR (e.g., δ 7.90 ppm for aromatic protons) and IR (e.g., C=O stretch at ~1647 cm⁻¹) confirm functional groups. HRMS validates molecular weight (e.g., [M+H]+ calcd. 225.1041) .

Q. What are common impurities encountered during synthesis, and how are they mitigated?

Impurities like unreacted iodophenyl precursors or chlorinated byproducts are identified via HPLC or TLC. Purification methods include column chromatography (silica gel, hexane/EtOAc eluent) or recrystallization. For example, cyclohexane extraction followed by MgSO₄ drying effectively removes acidic residues .

Advanced Research Questions

Q. How do electronic effects of the 4-iodo and 3-amino substituents influence the compound’s reactivity in cross-coupling reactions?

The electron-withdrawing iodine activates the aryl ring for nucleophilic aromatic substitution, while the amino group (-NH₂) enhances para-directing effects. Computational studies (DFT) predict charge distribution at the carbonyl carbon (partial charge ~+0.35), favoring nucleophilic attacks. Experimental validation via Suzuki-Miyaura coupling with boronic acids shows >70% efficiency under Pd(PPh₃)₄ catalysis .

Q. What strategies resolve contradictions in spectral data during structure elucidation?

Conflicting NMR signals (e.g., overlapping aromatic protons) are addressed by:

- 2D NMR : HSQC and HMBC correlate ¹H-¹³C interactions, confirming connectivity.

- Crystallographic validation : Compare experimental X-ray data (e.g., C–Cl bond length) with computational models (Mercury 4.0) .

- Isotopic labeling : ¹⁵N-labeled analogs clarify ambiguous amine proton environments .

Q. How can computational modeling predict the compound’s biological activity or pharmacokinetics?

- Docking studies : AutoDock Vina simulates binding to target proteins (e.g., kinase inhibitors), with binding energies <−8 kcal/mol indicating high affinity.

- ADMET prediction : SwissADME estimates logP = 2.8 (moderate lipophilicity) and bioavailability score = 0.55, suggesting oral viability .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

- Chiral resolution : Use of (R)-BINAP ligands in asymmetric catalysis achieves >90% ee.

- Process optimization : Continuous flow reactors reduce racemization risks by minimizing reaction time (e.g., 30 minutes vs. batch 3 hours) .

Methodological Notes

- Crystallography : SHELXL refinement requires high-resolution data (R-factor <0.05). Anomalous scattering from iodine aids phase determination .

- Spectral Analysis : Compare experimental IR stretches (e.g., 1647 cm⁻¹ C=O) with literature values for analogous propanones .

- Synthetic Troubleshooting : Monitor reaction progress via in-situ FTIR to detect intermediate formation (e.g., enol tautomers) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.